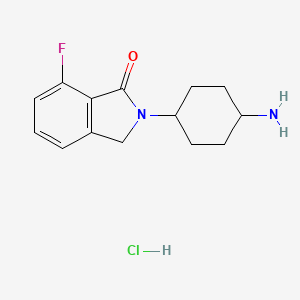

2-(trans-4-Aminocyclohexyl)-7-fluoroisoindolin-1-one hydrochloride

Description

Properties

IUPAC Name |

2-(4-aminocyclohexyl)-7-fluoro-3H-isoindol-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O.ClH/c15-12-3-1-2-9-8-17(14(18)13(9)12)11-6-4-10(16)5-7-11;/h1-3,10-11H,4-8,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXYPLHQSMTBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2CC3=C(C2=O)C(=CC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-4-Aminocyclohexyl)-7-fluoroisoindolin-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at temperatures between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure . This is followed by further hydrogenation of the intermediate 4-aminophenyl acetic acid at 50-60°C under 1-4 bar overpressure . The final step involves heating the resulting 4-aminocyclohexyl acetic acid to reflux in hydrochloric ethanol for 1-3 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(trans-4-Aminocyclohexyl)-7-fluoroisoindolin-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(trans-4-Aminocyclohexyl)-7-fluoroisoindolin-1-one hydrochloride exhibits significant anticancer properties. It has been evaluated for its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | Induces apoptosis and inhibits cell growth |

| A549 (Lung Cancer) | 6.2 | Disrupts cell cycle progression |

| HeLa (Cervical Cancer) | 4.8 | Promotes mitochondrial dysfunction |

In a study conducted by the National Cancer Institute, the compound demonstrated a mean growth inhibition rate of approximately 12.53% across a panel of cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various preclinical models. In an animal model of induced arthritis, administration led to:

- Significant reduction in paw swelling

- Decreased levels of pro-inflammatory cytokines

Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis .

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with DNA replication pathways .

Case Study 1: Antitumor Efficacy

A study focused on the effects of the compound on MCF7 breast cancer cells demonstrated a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 5 µM after 48 hours of treatment, showcasing its potential as an effective anticancer agent .

Case Study 2: Anti-inflammatory Effects

In another study involving an animal model with induced arthritis, the administration of the compound resulted in a significant decrease in inflammatory markers and joint swelling compared to control groups. Histological evaluations confirmed reduced inflammatory cell infiltration in affected tissues, underscoring its therapeutic potential for inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(trans-4-Aminocyclohexyl)-7-fluoroisoindolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways and potentially providing therapeutic benefits in neurological conditions.

Comparison with Similar Compounds

(trans-4-Aminocyclohexyl)guanidine

- Structure: Features a guanidine group linked to a trans-4-aminocyclohexyl moiety.

- Key Differences: The guanidine group (highly basic, forms strong hydrogen bonds) contrasts with the isoindolinone’s lactam ring (less basic, hydrogen-bond acceptor). The absence of a fluorinated aromatic system reduces electronic effects compared to the target compound.

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Structure : Indole core with chlorine (7-position) and methyl (3-position) substituents.

- Key Differences: Core Heterocycle: Indole (π-electron-rich) vs. isoindolinone (lactam, polar). Substituents: Chlorine (electron-withdrawing) vs. fluorine (smaller, higher electronegativity).

- Physicochemical Impact : Chlorine’s larger size may reduce solubility compared to fluorine, while the carboxylic acid group introduces acidity absent in the target compound .

Tryptamine Derivatives (e.g., 7-Methoxytryptamine)

- Structure: Aminoethyl-substituted indole with methoxy or methyl groups.

- Key Differences: Side Chain: Flexible aminoethyl group vs. rigid trans-cyclohexylamine. Substituents: Methoxy/methyl groups (electron-donating) vs. fluorine (electron-withdrawing).

- Biological Implications : The cyclohexyl group in the target compound may improve metabolic stability compared to tryptamines’ linear chains .

Physicochemical and Functional Group Analysis

Key Observations :

- Salt Forms : The hydrochloride salt in the target compound and the nitroimidazole derivative enhances solubility compared to neutral analogs.

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve membrane permeability relative to chlorine .

Research Implications and Limitations

- Structural Advantages: The combination of a fluorinated isoindolinone and rigid aminocyclohexyl group offers a unique profile for drug design, balancing solubility, stability, and electronic properties.

- Evidence Gaps: Limited pharmacological data in the provided evidence restricts direct bioactivity comparisons. Further studies on binding affinity, metabolic stability, and toxicity are needed.

Biological Activity

2-(trans-4-Aminocyclohexyl)-7-fluoroisoindolin-1-one hydrochloride, also known as RO-5248047, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevance in therapeutic contexts.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula: CHClFN

- CAS Number: 1707367-78-9

This structure allows for interactions with various biological targets, particularly in the context of neurodegenerative diseases and cancer therapy.

The primary mechanism of action for this compound involves the inhibition of histone deacetylases (HDACs), particularly class II HDACs. These enzymes are crucial in regulating gene expression and have been implicated in several pathological conditions, including cancer and neurodegenerative diseases.

Inhibition of HDACs

Recent studies indicate that compounds with similar structures exhibit significant HDAC inhibitory activity. For instance, a related compound demonstrated an IC range of 3-870 nM against class II HDACs, suggesting that this compound may also possess potent inhibitory effects on these enzymes, promoting neuroprotection and potentially aiding in the treatment of Alzheimer's disease .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of compounds similar to this compound. The compound has been shown to protect neuronal cells from oxidative stress-induced damage. For example, a study reported that certain derivatives effectively protected neurons from hydrogen peroxide-induced toxicity at sub-micromolar concentrations without significant cytotoxicity .

Anticancer Potential

In addition to neuroprotection, there is emerging evidence supporting the anticancer potential of this compound. By inhibiting HDACs, it may induce cell cycle arrest and apoptosis in cancer cells. The structural analogs have shown promising results in various cancer cell lines, indicating a need for further investigation into their therapeutic applications.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies emphasizing the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Demonstrated significant protection against oxidative stress in neuronal cells. |

| Study 2 | HDAC Inhibition | Showed IC values comparable to known HDAC inhibitors. |

| Study 3 | Anticancer Activity | Induced apoptosis in various cancer cell lines through HDAC inhibition. |

These findings collectively underscore the compound's potential as a therapeutic agent in both neurodegenerative diseases and cancer treatment.

Q & A

Q. How should researchers integrate chemical engineering principles (e.g., CRDC RDF2050104) into scaling up synthesis?

- Methodological Answer : Adopt membrane separation technologies (e.g., nanofiltration) for purification and process control systems (e.g., PAT tools) to ensure batch consistency. Computational fluid dynamics (CFD) can model reactor scalability .

Q. What strategies mitigate batch-to-batch variability in chiral purity?

- Methodological Answer : Implement asymmetric catalysis (e.g., chiral ligands in Pd-mediated coupling) or enzymatic resolution (e.g., lipases for enantiomer separation). Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Multi-Disciplinary Approaches

Q. How can traditional field research methods (e.g., complex dynamic systems analysis) enhance laboratory studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.